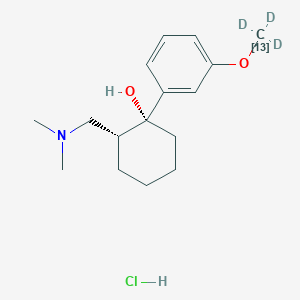
Cis-Tramadol-13C,D3, Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Tramadol-13C,D3, Hydrochloride is a synthetic analgesic compound used primarily for pain management. It is a stable-labeled internal standard for tramadol testing or isotope dilution methods by gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS) for applications in clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Tramadol-13C,D3, Hydrochloride involves the incorporation of isotopic labels into the tramadol moleculeThe final step involves the conversion of the base to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a certified reference material in various analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-Tramadol-13C,D3, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its base form.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include various metabolites and derivatives of tramadol, which can be used for further research and analysis .
Wissenschaftliche Forschungsanwendungen
Cis-Tramadol-13C,D3, Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tramadol in various samples.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of tramadol.
Medicine: Utilized in clinical toxicology and urine drug testing to monitor tramadol usage and detect potential abuse.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods
Wirkmechanismus
Cis-Tramadol-13C,D3, Hydrochloride exerts its effects by acting as an opioid agonist. It binds to the μ-opioid receptor, inhibiting the reuptake of norepinephrine and serotonin, which enhances its analgesic effects. The compound’s mechanism of action involves the modulation of pain signals in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tramadol Hydrochloride: The non-labeled version of the compound, used widely for pain management.
O-Desmethyltramadol: A metabolite of tramadol with similar analgesic properties.
Tapentadol: Another synthetic analgesic with a similar mechanism of action
Uniqueness
Cis-Tramadol-13C,D3, Hydrochloride is unique due to its isotopic labeling, which makes it an invaluable tool for analytical applications. The incorporation of 13C and D3 isotopes allows for precise quantification and differentiation from non-labeled tramadol in various analytical methods .
Eigenschaften
Molekularformel |
C16H26ClNO2 |
|---|---|
Molekulargewicht |
303.85 g/mol |
IUPAC-Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-[3-(trideuterio(113C)methoxy)phenyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i3+1D3; |
InChI-Schlüssel |
PPKXEPBICJTCRU-RKTDZYFHSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(C)C)O.Cl |
Kanonische SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


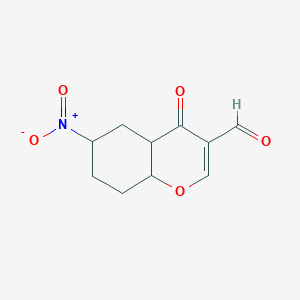
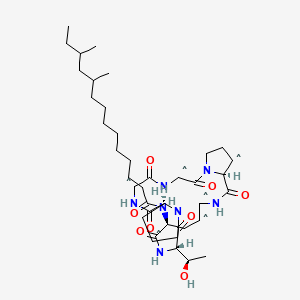
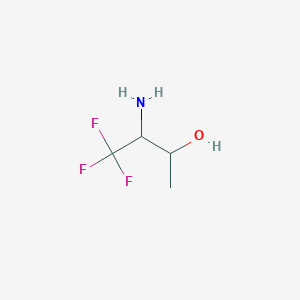
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
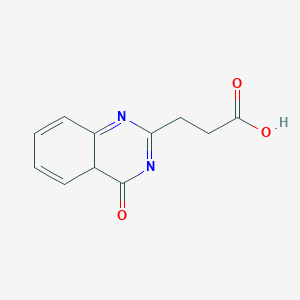
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)
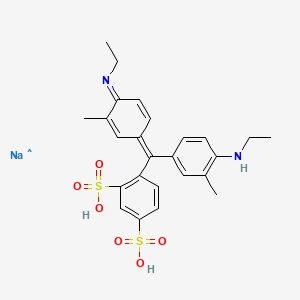
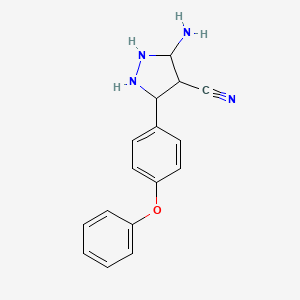
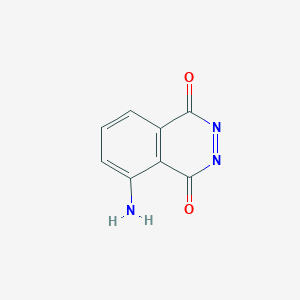

![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
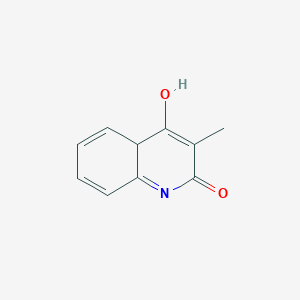
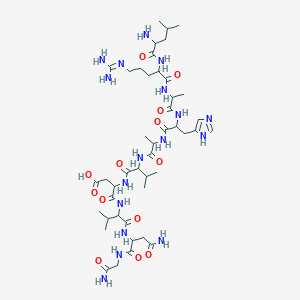
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
